2-Isocyano-1,4-dimethylbenzene

Descripción general

Descripción

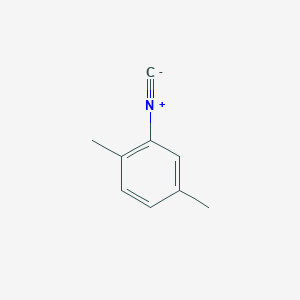

2-Isocyano-1,4-dimethylbenzene is an organic compound with the molecular formula C9H9N. It is a derivative of benzene, where two methyl groups are substituted at the 1 and 4 positions, and an isocyano group is attached to the benzene ring. This compound is known for its unique chemical properties and applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyano-1,4-dimethylbenzene typically involves the formylation of a primary amine followed by dehydration of the resultant formamide. One common method for dehydration is using phosphorus oxychloride . Another approach involves the use of ball-milling techniques with cheap reagents, which is considered a green chemistry method .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the formylation and dehydration steps are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 2-Isocyano-1,4-dimethylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding isocyanates.

Reduction: Reduction reactions can convert the isocyano group to an amine group.

Substitution: Electrophilic aromatic substitution reactions are common, where the isocyano group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation reactions using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Isocyanates and corresponding carboxylic acids.

Reduction: Amines.

Substitution: Halogenated derivatives and other substituted benzene compounds.

Aplicaciones Científicas De Investigación

2-Isocyano-1,4-dimethylbenzene has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic compounds

Mecanismo De Acción

The mechanism of action of 2-Isocyano-1,4-dimethylbenzene involves its ability to act as a nucleophile due to the presence of the isocyano group. This allows it to form covalent bonds with electrophilic centers in various substrates. In biological systems, it can inhibit bacterial pathogens by covalently targeting essential metabolic enzymes, such as those involved in fatty acid biosynthesis and the hexosamine pathway .

Comparación Con Compuestos Similares

- 2-Isocyano-1,3-dimethylbenzene

- 2,6-Dimethylphenyl isocyanide

- 1,4-Phenylene diisocyanide

Comparison: 2-Isocyano-1,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to 2-Isocyano-1,3-dimethylbenzene, the 1,4-substitution pattern provides different steric and electronic properties, making it more suitable for certain applications in coordination chemistry and organic synthesis .

Actividad Biológica

2-Isocyano-1,4-dimethylbenzene, also known as 2-isocyano-p-xylene, is a compound belonging to the isocyanide family. Isocyanides are noted for their diverse biological activities and are utilized in various medicinal and agricultural applications. This article reviews the biological activities of this compound, focusing on its antibacterial, antifungal, and antimalarial properties, as well as its potential toxicity.

This compound possesses the following chemical structure:

- Molecular Formula : C10H9N

- Molecular Weight : 159.19 g/mol

Antibacterial and Antifungal Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. A study demonstrated that isocyanides can inhibit various bacterial strains and fungi at low concentrations.

| Compound | Activity | IC50 (μg/mL) |

|---|---|---|

| This compound | Antibacterial | 138 |

| Antifungal | 165 |

These results suggest that the compound could be developed into effective antimicrobial agents, particularly against resistant strains.

Antimalarial Activity

The antimalarial activity of isocyanides has been explored in several studies. For instance, this compound showed efficacy against Plasmodium falciparum, the parasite responsible for malaria.

| Tested Strain | IC50 (nM) |

|---|---|

| P. falciparum K1 | 277 |

| P. falciparum NF54 | 121 |

The compound's mechanism of action may involve interference with the parasite's metabolic pathways.

Toxicity and Safety Profile

Despite its promising biological activities, isocyanides are known for their potential toxicity. The compound can act as an irritant and has been associated with respiratory issues when inhaled or absorbed through the skin. Long-term exposure may lead to more severe health impacts.

Mechanism of Toxicity

Isocyanides activate transient receptor potential ankyrin 1 (TRPA1), a receptor involved in nociception and inflammation. This activation can lead to symptoms such as airway irritation and pulmonary lesions.

Case Studies

Several case studies have highlighted the biological effects of isocyanides:

- Industrial Exposure : A study on workers exposed to isocyanates revealed a correlation between exposure levels and respiratory health deterioration.

- Animal Models : Research involving mice demonstrated that genetic ablation of TRPA1 significantly reduced nocifensive behavior induced by isocyanate exposure.

Propiedades

IUPAC Name |

2-isocyano-1,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-4-5-8(2)9(6-7)10-3/h4-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCQQUFIVCZJKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397809 | |

| Record name | 2-Isocyano-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71119-75-0 | |

| Record name | 2-Isocyano-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.